Methyl 3-(4-nitrophenyl)sulfanylpropanoate
Overview
Description
Methyl 3-(4-nitrophenyl)sulfanylpropanoate is an organic compound with the molecular formula C10H11NO4S. It is characterized by the presence of a nitrophenyl group attached to a sulfanylpropanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-nitrophenyl)sulfanylpropanoate typically involves the reaction of an aryl sulfinate metal salt with a thiol in the presence of palladium dichloride and silver nitrate. The reaction is carried out in a mixture of dimethyl sulfoxide and N,N-dimethylformamide under microwave irradiation at 120°C for approximately 10 minutes . The general procedure is as follows:
- Combine aryl sulfinate metal salt, palladium dichloride, silver nitrate, and thiol in a microwave tube.
- Stir the mixture at ambient temperature for 5 minutes.
- Heat the mixture at 40W for 10 minutes at 120°C.
- After cooling, filter the resulting suspensions and wash with dichloromethane.
- Purify the residue by flash chromatography on silica with a hexane/ethyl acetate mixture to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of scaling up laboratory synthesis to industrial production involve optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-nitrophenyl)sulfanylpropanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be employed in substitution reactions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted sulfanylpropanoate derivatives.
Scientific Research Applications
Methyl 3-(4-nitrophenyl)sulfanylpropanoate has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: It is used in the development of potential drug candidates due to its unique chemical structure.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of Methyl 3-(4-nitrophenyl)sulfanylpropanoate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways, making the compound useful in different applications.
Comparison with Similar Compounds
Methyl 3-(4-aminophenyl)sulfanylpropanoate: Similar structure but with an amino group instead of a nitro group.
Methyl 3-(4-chlorophenyl)sulfanylpropanoate: Contains a chloro group instead of a nitro group.
Methyl 3-(4-methylphenyl)sulfanylpropanoate: Features a methyl group instead of a nitro group.
Uniqueness: Methyl 3-(4-nitrophenyl)sulfanylpropanoate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl 3-(4-nitrophenyl)sulfanylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-15-10(12)6-7-16-9-4-2-8(3-5-9)11(13)14/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRGBLHQKWCUHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00288604 | |
Record name | Methyl 3-[(4-nitrophenyl)sulfanyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00288604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7597-47-9 | |
Record name | NSC56881 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56881 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 3-[(4-nitrophenyl)sulfanyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00288604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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